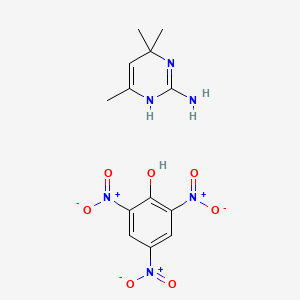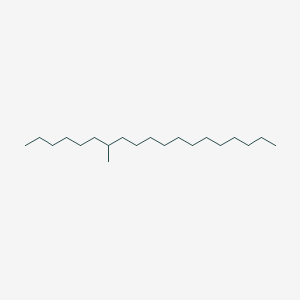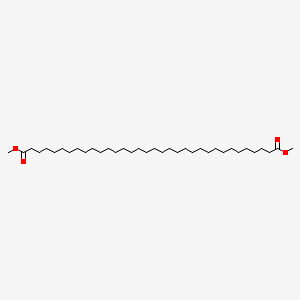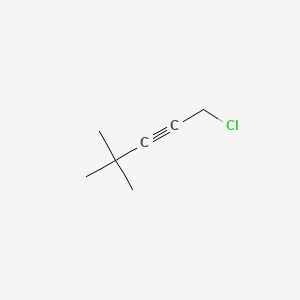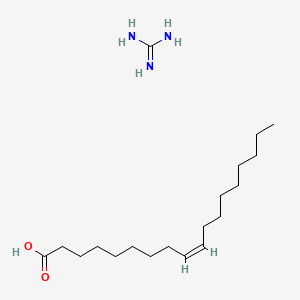
guanidine;(Z)-octadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of amines with activated guanidine precursors. One common method is the reaction of amines with thiourea derivatives, which act as guanidylating agents. This reaction can be catalyzed by various metal catalysts or coupling reagents . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient .
For the preparation of guanidine;(Z)-octadec-9-enoic acid, a possible synthetic route could involve the reaction of guanidine with octadec-9-enoic acid under appropriate conditions. This reaction may require the use of coupling reagents or catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale reactions using readily available starting materials and efficient catalytic processes. The use of transition metal catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Guanidine;(Z)-octadec-9-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The double bond in the octadec-9-enoic acid moiety can be oxidized to form epoxides or other oxidation products.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The guanidine moiety can participate in nucleophilic substitution reactions, where it acts as a nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, peracids), reducing agents (e.g., hydrogen gas, metal hydrides), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bond can yield epoxides, while reduction can produce saturated fatty acid derivatives. Substitution reactions involving the guanidine moiety can lead to a variety of substituted guanidine derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a catalyst in organic reactions
Biology: As a probe for studying biological processes involving guanidine and fatty acid interactions
Medicine: Potential use in drug development due to its unique combination of guanidine and fatty acid functionalities
Industry: Applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of guanidine;(Z)-octadec-9-enoic acid involves its interaction with various molecular targets and pathways. Guanidine is known to enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . The octadec-9-enoic acid moiety can interact with lipid membranes and influence their properties .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A strong organic base with applications in catalysis and as a building block for more complex molecules
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid commonly found in natural oils with various biological and industrial applications
Uniqueness
Guanidine;(Z)-octadec-9-enoic acid is unique due to its combination of guanidine and octadec-9-enoic acid functionalities.
Properties
CAS No. |
53048-47-8 |
|---|---|
Molecular Formula |
C19H39N3O2 |
Molecular Weight |
341.5 g/mol |
IUPAC Name |
guanidine;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.CH5N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2-1(3)4/h9-10H,2-8,11-17H2,1H3,(H,19,20);(H5,2,3,4)/b10-9-; |
InChI Key |
BNIUBPTWOFTVLL-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(=N)(N)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.C(=N)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
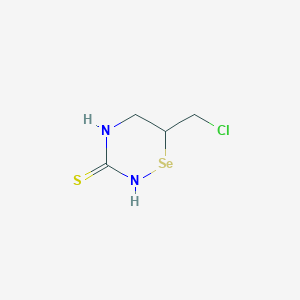
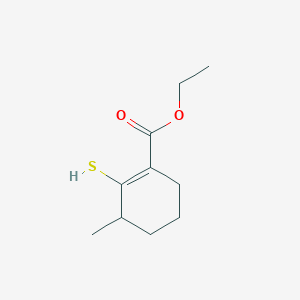
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)

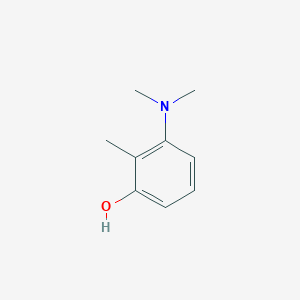
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)


